GRR1 protein
Descripción
Propiedades
Número CAS |
143550-97-4 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Sinónimos |
GRR1 protein |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Structural Features of GRR1 and Homologous Proteins
Key Insights :
- LRR Conservation : GRR1’s LRRs share structural homology with Tpd3p’s repeats, suggesting overlapping roles in protein interaction networks .
- Functional Divergence : While GRR1 and Ago2 both possess GRR-type repeats, Ago2’s repeats are embedded in RNA-binding domains, linking it to RNA silencing rather than ubiquitination .
Functional Comparison
Table 2: Functional Roles of GRR1 and Analogous Proteins
Key Insights :
- Ubiquitination vs. Translation : GRR1 and DRG1 both regulate protein stability but operate in distinct pathways—GRR1 via ubiquitination , DRG1 via ribosome-associated translation complexes .
- Phenotypic Overlap: GRR1 and Bem2 mutants exhibit cell polarity defects, but GRR1’s role is indirect via phosphatase regulation, whereas Bem2 directly modulates GTPases .
Mechanistic Divergence in Signaling Pathways
- Glucose Repression : GRR1 acts upstream in the glucose repression pathway, likely modulating the repression signal, whereas Reg1, Gal82, and Gal83 transmit the signal downstream to the Snf1 kinase .
- Stress Response : GRR1’s degradation of Ubp3 under ER stress contrasts with DRG1’s role in stabilizing translation factors, highlighting opposing regulatory strategies in stress adaptation .
Métodos De Preparación
Yeast-Based Expression
GRR1 is endogenously expressed in S. cerevisiae and C. albicans, but recombinant overexpression is often necessary for biochemical studies. Key approaches include:
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Inducible Promoters : The ADH1 (alcohol dehydrogenase 1) promoter is frequently used for constitutive or glucose-repressed expression in S. cerevisiae. For example, HA-tagged GRR1 constructs under the ADH1 promoter enable controlled expression and subsequent affinity purification.
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Epitope Tagging : N-terminal hemagglutinin (HA) or C-terminal 6xHis tags facilitate detection and purification. Tags are introduced via PCR-based cloning into vectors like pADH1 or pKAN-6His.
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Strain Optimization : Deletion mutants (e.g., grr1Δ) are generated to study GRR1 function. Complementation assays in these strains validate recombinant GRR1 activity.
Table 1. Expression Systems for GRR1
| Host Organism | Vector | Tag | Induction Method | Yield (mg/L) | Reference |
|---|---|---|---|---|---|
| S. cerevisiae | pADH1 | HA | Constitutive | 0.5–1.0 | |
| C. albicans | pKAN-6His | 6xHis | Galactose | 0.3–0.7 |
Cell Lysis and Protein Extraction
Mechanical Disruption
Yeast cells are lysed using glass beads in urea-based or trichloroacetic acid (TCA) buffers to preserve post-translational modifications:
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Urea-Buffer Method :
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TCA/Urea Extraction :
Solubilization of Recombinant GRR1
For GRR1 fused to tags like GST or 6xHis, solubilization requires:
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Detergents : 1% Triton X-100 or 0.5% NP-40 in lysis buffers to dissolve membrane-associated complexes.
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Reducing Agents : 10 mM DTT or 5 mM TCEP to prevent disulfide aggregation.
Affinity Purification Strategies
Immunoaffinity Chromatography
In Vitro Reconstitution
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Coupled Transcription-Translation : GRR1 is synthesized using the Promega TNT system, combining rabbit reticulocyte lysate with plasmid DNA. This yields functional protein for interaction studies (e.g., Skp1 binding assays).
Table 2. Purification Efficiency Across Methods
| Method | Tag | Purity (%) | Activity Retention | Reference |
|---|---|---|---|---|
| Anti-HA | HA | >90 | Full (SCF assembly) | |
| Ni-NTA | 6xHis | 80–85 | Partial (phosphorylation-dependent) | |
| TNT System | None | 70–75 | Functional (in vitro) |
Functional Validation and Quality Control
Phosphorylation Status Analysis
GRR1’s activity often depends on phosphorylation. Methods include:
Ubiquitination Assays
Substrate Interaction Profiling
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Co-Immunoprecipitation (Co-IP) : GRR1 complexes are immunoprecipitated from lysates and analyzed by mass spectrometry for interacting partners (e.g., Mth1, Std1).
Challenges and Troubleshooting
Protein Stability
Q & A
Q. What is the primary cellular function of the GRR1 protein in Saccharomyces cerevisiae?
The GRR1 protein regulates glucose signaling and cell cycle progression by targeting G1-phase cyclins (Cln1 and Cln2) for ubiquitin-mediated degradation via the Skp1-Cdc53-F-box (SCF) complex. This degradation ensures proper cell cycle transitions in response to glucose availability . Methodologically, studying this involves yeast knockout strains, cycloheximide chase assays to measure protein stability, and glucose deprivation experiments to observe cyclin turnover .
Q. How does GRR1 contribute to glucose signaling pathways?
GRR1 acts as a glucose-regulated repressor, modulating transcriptional and post-translational responses to glucose fluctuations. Researchers can track its activity using glucose gradient assays, RNA sequencing to identify glucose-responsive genes, and chromatin immunoprecipitation (ChIP) to map GRR1-DNA interactions under varying glucose conditions .
Q. What structural domains are critical for GRR1 function?
GRR1 contains two key domains:
- Leucine-rich repeats (LRRs) : Mediate substrate recognition (e.g., cyclins).
- F-box domain : Binds Skp1, linking GRR1 to the SCF ubiquitin ligase complex. Domain-specific mutagenesis (e.g., truncating LRRs or disrupting the F-box) combined with phenotypic assays (e.g., cell cycle arrest analysis) can validate their roles .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on GRR1’s role in cell cycle regulation under different nutrient conditions?
Discrepancies may arise due to strain-specific genetic backgrounds or experimental glucose concentrations. To address this, standardize glucose levels (e.g., 2% vs. 0.05% glucose) across labs and use synchronized yeast cultures. Quantitative proteomics (e.g., SILAC) can measure cyclin degradation kinetics, while single-cell microscopy can resolve heterogeneity in cell cycle progression .
Q. What experimental approaches are optimal for mapping GRR1’s interactome and substrate repertoire?
- Affinity purification-mass spectrometry (AP-MS) : Tag GRR1 with a tandem affinity tag (e.g., TAP-tag) in yeast lysates.
- Yeast two-hybrid screens : Identify novel interactors under high- vs. low-glucose conditions.
- Phosphoproteomics : Detect phosphorylation-dependent substrate interactions (e.g., cyclin modifications) .
Q. What are the challenges in studying GRR1’s evolutionary conservation across eukaryotes?
GRR1 homologs are poorly characterized outside fungi. Researchers can use:
Q. How can structural studies resolve mechanistic ambiguities in GRR1-substrate binding?
Cryo-EM or X-ray crystallography of GRR1 bound to cyclins/Skp1 can reveal binding interfaces. Pair this with molecular dynamics simulations to predict how mutations (e.g., in LRRs) alter affinity. Förster resonance energy transfer (FRET) assays in live cells can further validate conformational changes during glucose signaling .
Methodological Guidance
Q. What controls are essential when analyzing GRR1-dependent protein degradation?
- Include GRR1 knockout strains to confirm substrate specificity.
- Use proteasome inhibitors (e.g., MG132) to distinguish ubiquitin-proteasome system (UPS)-dependent degradation from lysosomal pathways.
- Normalize protein turnover rates to housekeeping genes (e.g., actin) in Western blots .
Q. How can researchers address low reproducibility in GRR1-related ubiquitination assays?
- Standardize growth conditions (temperature, media composition).
- Use in vitro ubiquitination assays with purified SCF components to minimize cellular variability.
- Validate antibodies for ubiquitin and GRR1 via peptide blocking experiments .
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